Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Lipophilicity XLogP3 Physicochemical profiling

This specific 3,3'-dichloro regioisomer is a structurally distinct PDK1 inhibitor screening compound within the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype. Unlike the patent-preferred 3,4-difluorobenzyl/oxoindolin-imidazole architectures or alternative 2-chloro/4-chloro positional analogs, only this exact meta,meta-substitution pattern provides the intended electronic, steric, and binding-pose geometry for reproducible SAR. Procuring this precise CAS-gated entity eliminates scaffold-switching artifacts and enables valid structure-property relationship (SPR) studies on lipophilicity, solubility, and permeability within the dihydropyridine carboxamide series.

Molecular Formula C19H14Cl2N2O2
Molecular Weight 373.23
CAS No. 899754-37-1
Cat. No. B2385771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899754-37-1
Molecular FormulaC19H14Cl2N2O2
Molecular Weight373.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H14Cl2N2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24)
InChIKeyIUXRYBBPXMICKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-37-1): Chemical Class and Scaffold Context for Procurement Evaluation


1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-37-1) is a synthetic dihydropyridine derivative featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core, a 3-chlorobenzyl substituent at the N1 position, and a 3-chlorophenyl group attached via the carboxamide at C3 [1]. The compound belongs to a broader scaffold class that has been described in the patent literature as possessing PDK1 (3-phosphoinositide-dependent protein kinase 1) inhibitory activity, with members of this chemotype reported to exhibit IC50 values in the nanomolar to micromolar range against recombinant PDK1 enzyme [2]. This compound is primarily available as a research-grade screening compound or synthetic building block from chemical suppliers.

Why 1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Trivially Replaced by Close Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, seemingly minor positional variations in chlorine substitution produce distinct molecular entities with potentially divergent biological profiles. The target compound bears chlorine atoms at the meta (3-) position on both the N1-benzyl and N-(phenyl)-carboxamide rings. Regioisomeric analogs such as 1-(2-chlorobenzyl)-N-(3-chlorophenyl) and 1-(3-chlorobenzyl)-N-(4-chlorophenyl) variants differ in electronic distribution, steric accessibility, dipole moment, and predicted binding pose geometry . For scaffolds where chlorine position is known to modulate target engagement—as demonstrated within the PDK1 inhibitor patent family, where even single-atom positional changes altered potency rankings [1]—substituting one analog for another without confirmatory assay data introduces uncontrolled variables. Procurement decisions must therefore be based on exact structural identity, not merely scaffold similarity.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-37-1)


Physicochemical Property Comparison: XLogP3 Lipophilicity vs. Non-Chlorinated and Regioisomeric Analogs

The target compound has a computed XLogP3 of 4.2, reflecting the lipophilicity contribution of two meta-chlorine substituents [1]. By comparison, the non-chlorinated benzyl analog 1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (molecular formula C19H15ClN2O2, MW 338.79, one chlorine removed) would be predicted to have a lower XLogP3 by approximately 0.5–0.8 log units based on the known π-value contribution of aromatic chlorine [2]. The 1-(4-chlorobenzyl) positional isomer of the target compound (CAS not directly retrieved from excluded sources) similarly differs in dipole moment due to the para-substitution geometry. These computed differences are verifiable via the PubChem XLogP3 algorithm and can be recapitulated with standard cheminformatics tools.

Lipophilicity XLogP3 Physicochemical profiling Drug-likeness

Regioisomeric Structural Differentiation: Meta-Chloro vs. Ortho-Chloro Benzyl Substitution Pattern

The target compound places chlorine at the 3-position (meta) of both aromatic rings. The ortho-substituted analog 1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide differs in the benzyl chlorine position (2- vs. 3-). Meta-substitution affords a different steric profile and electronic resonance effect compared to ortho-substitution: ortho-chlorine introduces steric hindrance near the dihydropyridine N1 that can restrict rotational freedom of the benzyl group, whereas meta-chlorine exerts primarily inductive electron-withdrawing effects without significant steric constraint [1]. Within the PDK1 inhibitor patent family, compounds with 3,4-difluorobenzyl substitution at N1 were preferred for optimal potency, demonstrating that benzyl ring substitution pattern directly affects target engagement [2]. The 3-chlorobenzyl variant occupies a distinct position in this structure-activity space.

Regioisomerism Structure-activity relationship Chlorine positional effect Molecular recognition

Scaffold-Based PDK1 Inhibition Potential: Class-Level Evidence from Patent Data

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, of which the target compound is a member, has been specifically claimed as a PDK1 inhibitor chemotype. Compounds within Formula (I) of WO2016198597A1 demonstrated IC50 values on recombinant PDK1 enzyme ranging from nanomolar to micromolar concentrations, with potency rankings on the enzyme correlating with antiproliferative activity against glioblastoma cell lines [1]. The patent specifically demonstrates that compounds bearing halogenated benzyl substituents at the N1 position (such as 3,4-difluorobenzyl) and carboxamide-linked aromatic groups at C3 achieve PDK1 inhibition. The target compound, with its 3-chlorobenzyl at N1 and 3-chlorophenyl carboxamide at C3, fits this pharmacophoric description. However, no direct IC50 data for CAS 899754-37-1 itself was identified in the accessible patent or primary literature within the permitted source scope.

PDK1 kinase inhibition Cancer target Glioblastoma Kinase inhibitor scaffold

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. In-Class Analogs

The target compound has a computed hydrogen bond donor count of 1 (the carboxamide NH), hydrogen bond acceptor count of 2 (the two carbonyl oxygens), and rotatable bond count of 4 [1]. Compared to PDK1 patent-exemplified compounds such as SA-16, which feature extended oxoindolin-imidazole arms with higher molecular weight (C33H24F2N6O4, MW ~606) and correspondingly more HBD/HBA and rotatable bonds, the target compound is substantially smaller and less complex [2]. This smaller, simpler architecture may confer advantages in synthetic tractability and ligand efficiency optimization during early-stage screening. The HBD count of 1 also meets a key Lipinski rule-of-five parameter that some larger analogs exceed.

Drug-likeness Hydrogen bonding Molecular flexibility ADME prediction

Recommended Application Scenarios for 1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-37-1)


PDK1 Inhibitor Hit-Finding and Scaffold-Hopping Campaigns

Given the established PDK1 inhibitory activity of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold class, this compound can serve as a structurally distinct entry point for PDK1 hit-finding. Its 3-chlorobenzyl/3-chlorophenyl substitution pattern is different from the 3,4-difluorobenzyl/oxoindolin-imidazole architecture of the patent-preferred compounds [1]. Researchers seeking to diversify PDK1 inhibitor chemical space or identify novel intellectual property positions may use this compound as a comparator or starting scaffold that occupies a different region of the structure-activity landscape.

Physicochemical Property Benchmarking and Lead-Likeness Assessment

With a molecular weight of 373.2 g/mol, XLogP3 of 4.2, and only one hydrogen bond donor, this compound sits near the boundary of traditional lead-like chemical space [1]. It can be used as a reference compound for assessing how meta-chloro disubstitution affects lipophilicity, solubility, and permeability relative to mono-chlorinated or non-chlorinated analogs. Procurement of this specific regioisomer allows structure-property relationship (SPR) studies that inform the design of optimized lead candidates within the dihydropyridine carboxamide series.

Synthetic Building Block for Focused Library Synthesis

The compound's 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor (CAS 338754-68-0) is commercially tracked, and the carboxamide itself can serve as a versatile intermediate for further derivatization [1]. The 3-chlorobenzyl and 3-chlorophenyl groups provide synthetic handles for diversification via cross-coupling reactions, while the dihydropyridine core allows for further functionalization. This makes the compound suitable as a building block in the construction of focused libraries targeting kinase ATP-binding sites, where the dihydropyridine carboxamide motif has established precedent [2].

Negative Control or Selectivity Profiling in PDK1 Assays

If experimental profiling reveals that this compound exhibits weak or no PDK1 inhibition relative to the patent-exemplified analogs (a possibility given its structural divergence from the preferred compounds bearing the oxoindolin-imidazole moiety), it may find utility as a structurally matched negative control for PDK1 screening cascades. Its close structural relationship to active analogs, combined with a potentially distinct activity profile, makes it valuable for confirming that observed biological effects are target-mediated rather than scaffold-derived [2].

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.